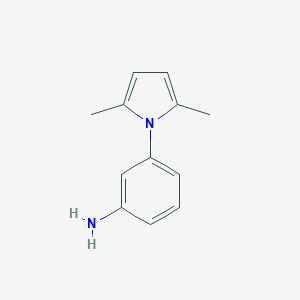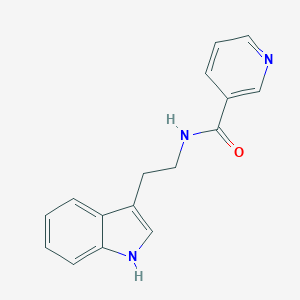
Nicotredole
Overview
Description
Nicotredole, also known as Tryptamide, is an orally active anti-inflammatory and analgesic agent . It exhibits evident anti-inflammatory effects of potency comparable with Phenylbutazone . It has only weak ulcerogenic activity .
Molecular Structure Analysis
Nicotredole has a molecular formula of C16H15N3O and a molecular weight of 265.31 . The IUPAC name for Nicotredole is N-[2-(1H-indol-3-yl)ethyl]nicotinamide . The InChI code for Nicotredole is 1S/C16H15N3O/c20-16(13-4-3-8-17-10-13)18-9-7-12-11-19-15-6-2-1-5-14(12)15/h1-6,8,10-11,19H,7,9H2,(H,18,20) .
Physical And Chemical Properties Analysis
Nicotredole is a solid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available.
Scientific Research Applications
Nicotine and Tobacco Research : The Society for Research on Nicotine and Tobacco focused on the effects of nicotine and tobacco use, including genetic determinants of nicotine use, individual differences in the pharmacokinetics and effects of nicotine, and the therapeutic uses of nicotine and novel nicotinic agonists in various diseases like schizophrenia, Alzheimer's disease, Parkinson's disease, and ulcerative colitis (Perkins et al., 1996).
Pharmacogenetics and Nicotine : The NIH Pharmacogenetics Research Network has focused on drug response correlated with genetic variation, including drugs for treating conditions like addiction to nicotine (Giacomini et al., 2007).
Nicorandil in Myocardial Injury : A study found that nicorandil, a medication used for angina pectoris and myocardial infarction, can protect against exhaustive exercise-induced myocardial injury in rats. It indicates potential therapeutic applications of nicotinic agonists in heart-related conditions (Lv et al., 2022).
Nicotinamide and Cardiomyocyte Protection : Nicotinamide, a form of vitamin B3, has shown protective effects on hypoxic cardiomyocytes, which may be related to the AMPK pathway and the increase of intracellular energy production (Lai et al., 2019).
Nicotine and Anxiety-Like Behaviour : Research on nicotine's interaction with the opioid system revealed its involvement in anxiety-like behavior in mice, suggesting a potential role in managing psychological conditions (Balerio et al., 2005).
Nicotine and Vascular Function : A study on nitric oxide in nicotine reward demonstrated its interaction with dopamine-related behaviors, indicating possible implications for understanding nicotine's role in cardiovascular function (Barzegari-Sorkheh et al., 2012).
Mechanism of Action
Target of Action
Nicotredole, also known as Tryptamide, primarily targets Cyclooxygenase . Cyclooxygenase is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins and other prostanoids, which are key mediators and regulators of inflammation.
Mode of Action
Nicotredole interacts with its target, Cyclooxygenase, in a manner similar to other anti-inflammatory drugs like ibuprofen and piroxicam . It inhibits the enzymatic activity of Cyclooxygenase, thereby reducing the production of prostaglandins. This leads to a decrease in the symptoms of inflammation and pain.
Safety and Hazards
When handling Nicotredole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(13-4-3-8-17-10-13)18-9-7-12-11-19-15-6-2-1-5-14(12)15/h1-6,8,10-11,19H,7,9H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAZUJBASMCUAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045698 | |
| Record name | Nicotredole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotredole | |
CAS RN |
29876-14-0 | |
| Record name | Tryptamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29876-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotredole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029876140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29876-14-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nicotredole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NICOTREDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F1T12OCLX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B184872.png)
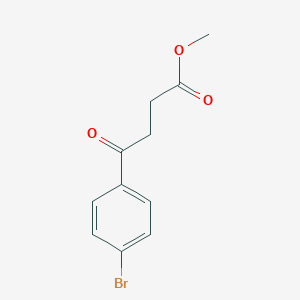
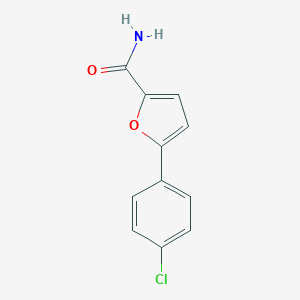
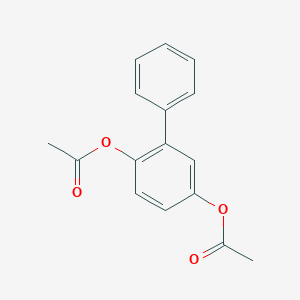
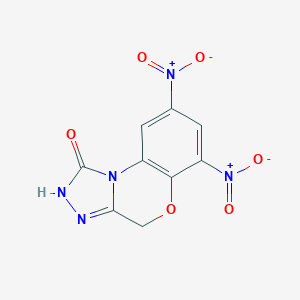
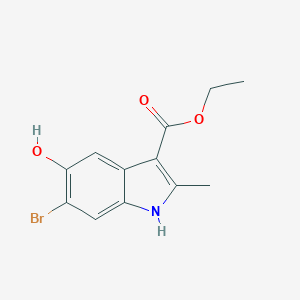

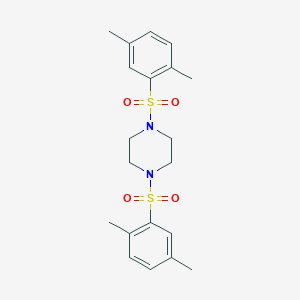
![4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic acid](/img/structure/B184881.png)
![1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B184882.png)
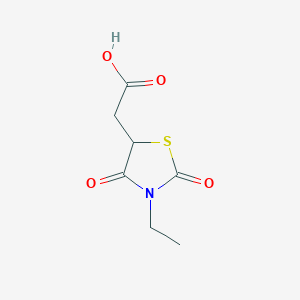
![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine](/img/structure/B184890.png)

